COX-1/COX-2 Isoform Selectivity Profile: Dual Inhibitor (130116-26-6) Versus Highly Selective COX-2 Inhibitor (PD164387, –SEt Analog)
In the seminal Parke-Davis SAR study, compound 6a (CAS 130116-26-6, R³ = –SMe) and compound 6b (PD164387, R³ = –SEt) were evaluated side-by-side in purified recombinant human COX-2 and ovine COX-1 enzyme assays. Both compounds exhibited equivalent COX-2 inhibitory potency (IC₅₀ ≈ 0.14 µM). However, 6a was approximately 200-fold more potent against COX-1 than 6b (estimated COX-1 IC₅₀ ≈ 0.5 µM for 6a versus 100 µM for 6b), yielding a COX-1/COX-2 selectivity ratio of ~3.6 (non-selective dual inhibitor) for 6a compared with >700 (highly COX-2-selective) for 6b [1]. The paper explicitly notes: 'When R³ was changed from SMe to SEt (6b), the potency against COX-2 remained unchanged (IC₅₀ = 0.14 µM), but the activity against COX-1 was reduced more than 200-fold, resulting in a potent and selective COX-2 inhibitor' [1]. This single-atom difference (–CH₃ versus –CH₂CH₃) produces the largest selectivity switch reported in this chemical series.
| Evidence Dimension | COX-1/COX-2 isoform selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | COX-2 IC₅₀ ≈ 0.14 µM; COX-1 IC₅₀ ≈ 0.5 µM; selectivity ratio (COX-1/COX-2) ≈ 3.6 (dual non-selective inhibitor) |
| Comparator Or Baseline | Compound 6b (PD164387, –SEt analog): COX-2 IC₅₀ = 0.14 µM; COX-1 IC₅₀ = 100 µM; selectivity ratio > 700 (highly COX-2-selective) |
| Quantified Difference | COX-1 potency: ~200-fold higher for 6a vs 6b; selectivity ratio: ~3.6 (6a) vs >700 (6b) |
| Conditions | Recombinant human COX-2 (rhCOX-2) and purified ovine COX-1 (oCOX-1) isolated enzyme assays; IC₅₀ determined in duplicate; standard errors averaged 30% for rhCOX-2 and 10% for oCOX-1 |
Why This Matters
Procurement of 130116-26-6 is essential when the experimental objective requires simultaneous engagement of both COX isoforms (e.g., dual-inhibition pharmacology, probe of COX-1-mediated gastric cytoprotection in the presence of COX-2 blockade); substitution with the –SEt analog would erroneously produce a COX-2-selective readout.
- [1] Song, Y.; Connor, D. T.; Sercel, A. D.; Sorenson, R. J.; Doubleday, R.; Unangst, P. C.; Roth, B. D.; Beylin, V. G.; Gilbertsen, R. B.; Chan, K.; Schrier, D. J.; Guglietta, A.; Bornemeier, D. A.; Dyer, R. D. Synthesis, Structure–Activity Relationships, and in Vivo Evaluations of Substituted Di-tert-butylphenols as a Novel Class of Potent, Selective, and Orally Active Cyclooxygenase-2 Inhibitors. 2. 1,3,4- and 1,2,4-Thiadiazole Series. J. Med. Chem. 1999, 42 (7), 1161–1169. DOI: 10.1021/jm980570y View Source
